(2-(Cyclopentyloxy)phenyl)boronic acid

Vue d'ensemble

Description

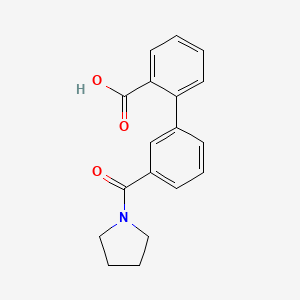

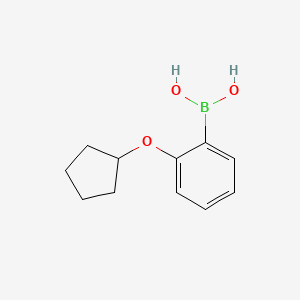

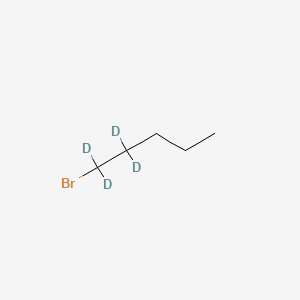

“(2-(Cyclopentyloxy)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 206.05 . It is a solid substance under normal conditions . The IUPAC name for this compound is 2-(cyclopentyloxy)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of “(2-(Cyclopentyloxy)phenyl)boronic acid” can be represented by the formula C11H15BO3 . The InChI code for this compound is 1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2 .

Chemical Reactions Analysis

Boronic acids, including “(2-(Cyclopentyloxy)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most well-known reactions involving boronic acids is the Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .

Physical And Chemical Properties Analysis

“(2-(Cyclopentyloxy)phenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Multitarget Compound Potential

Boronic acids, including compounds structurally related to (2-(Cyclopentyloxy)phenyl)boronic acid, are recognized for their multitarget potential in drug development. 2-Aminoethyldiphenyl borinate (2-APB), an organoboron compound, exemplifies this by modulating various bodily systems, including immune, cardiovascular, gastrointestinal, and nervous systems, due to interactions with ion channels and receptors. This supports the potential of boronic acids as drug precursors offering cytoprotective effects and modulating functions across different systems (Rosalez et al., 2019).

Boronic Acid Drugs Discovery

The discovery and design of boronic acid drugs have been significantly advancing, with five FDA-approved boronic acid drugs and several others in clinical trials. Boronic acids are valued for potentially enhancing drug potency or improving pharmacokinetics, showcasing the increasing incorporation of boronic acids into medicinal chemistry. This underscores the versatility of boronic acids, including derivatives of (2-(Cyclopentyloxy)phenyl)boronic acid, in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Recent progress in electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives highlights the selectivity of PBAs for binding 1,2- and 1,3-diols, forming boronate esters in neutral media. This selective binding property is exploited in glucose sensors and potentially in sensors for detecting glycoproteins and various biochemical compounds. The application in biosensors indicates the functional versatility of boronic acids, including (2-(Cyclopentyloxy)phenyl)boronic acid, in analytical and diagnostic technologies (Anzai, 2016).

Boronic Acid Sensors

Boronic acid sensors with double recognition sites have shown improved binding affinity and selectivity due to the synergistic operation of two recognition sites. This advancement in sensor technology suggests the potential for (2-(Cyclopentyloxy)phenyl)boronic acid and similar compounds to be employed in highly selective and sensitive chemical sensors for a wide range of applications, from environmental monitoring to clinical diagnostics (Bian et al., 2019).

Safety and Hazards

The safety information for “(2-(Cyclopentyloxy)phenyl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Orientations Futures

Boronic acids, including “(2-(Cyclopentyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mécanisme D'action

Target of Action

2-(Cyclopentyloxy)phenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .

Mode of Action

In the Suzuki-Miyaura coupling, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our 2-(Cyclopentyloxy)phenylboronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway involving this compound. It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound’s stability in water and its rate of hydrolysis can be influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of 2-(Cyclopentyloxy)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling . This enables the synthesis of a wide variety of complex organic compounds.

Action Environment

The action of 2-(Cyclopentyloxy)phenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which 2-(Cyclopentyloxy)phenylboronic acid belongs, is considerably accelerated at physiological pH . This could potentially influence the compound’s stability and efficacy in different environments.

Propriétés

IUPAC Name |

(2-cyclopentyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGINBVBPTCTQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655544 | |

| Record name | [2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Cyclopentyloxy)phenyl)boronic acid | |

CAS RN |

1311159-02-0 | |

| Record name | B-[2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311159-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)

![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)